Cas no 1172987-67-5 (N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine)

N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine structure
1172987-67-5 structure
商品名:N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine
CAS番号:1172987-67-5
MF:C18H17ClN6OS
メガワット:400.885180234909
CID:6223818
PubChem ID:44069566

N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine
    • VU0643217-1
    • AKOS024508488
    • [2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
    • 1172987-67-5
    • F5448-0225
    • (2-((3-chlorophenyl)amino)thiazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
    • N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
    • インチ: 1S/C18H17ClN6OS/c19-13-3-1-4-14(11-13)22-18-23-15(12-27-18)16(26)24-7-9-25(10-8-24)17-20-5-2-6-21-17/h1-6,11-12H,7-10H2,(H,22,23)
    • InChIKey: CUSJQLJTDZIHOX-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)NC1=NC(=CS1)C(N1CCN(C2N=CC=CN=2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 400.0873081g/mol
  • どういたいしつりょう: 400.0873081g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 500
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5448-0225-25mg
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
25mg
$109.0 2023-09-10
Life Chemicals
F5448-0225-30mg
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
30mg
$119.0 2023-09-10
Life Chemicals
F5448-0225-50mg
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
50mg
$160.0 2023-09-10
Life Chemicals
F5448-0225-3mg
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
3mg
$63.0 2023-09-10
Life Chemicals
F5448-0225-15mg
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
15mg
$89.0 2023-09-10
Life Chemicals
F5448-0225-1mg
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
1mg
$54.0 2023-09-10
Life Chemicals
F5448-0225-4mg
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
4mg
$66.0 2023-09-10
Life Chemicals
F5448-0225-40mg
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
40mg
$140.0 2023-09-10
Life Chemicals
F5448-0225-20mg
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
20mg
$99.0 2023-09-10
Life Chemicals
F5448-0225-10μmol
N-(3-chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
1172987-67-5
10μmol
$69.0 2023-09-10

N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amine 関連文献

N-(3-chlorophenyl)-4-4-(pyrimidin-2-yl)piperazine-1-carbonyl-1,3-thiazol-2-amineに関する追加情報

Comprehensive Overview of N-(3-chlorophenyl)-4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1,3-thiazol-2-amine (CAS No. 1172987-67-5)

N-(3-chlorophenyl)-4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1,3-thiazol-2-amine (CAS No. 1172987-67-5) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of heterocyclic compounds, which are widely explored for their diverse biological activities. The presence of a pyrimidine ring, a piperazine moiety, and a thiazole scaffold in its structure makes it a promising candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

In recent years, the demand for small-molecule inhibitors and kinase-targeting agents has surged, driven by advancements in precision medicine and personalized therapies. Researchers are increasingly focusing on compounds like N-(3-chlorophenyl)-4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1,3-thiazol-2-amine due to their potential to interact with key signaling pathways involved in cell proliferation and inflammation. The compound's CAS No. 1172987-67-5 is frequently searched in scientific databases, reflecting its relevance in cancer research, neurodegenerative diseases, and immunology.

The synthesis of N-(3-chlorophenyl)-4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1,3-thiazol-2-amine involves multi-step organic reactions, including amide coupling and cyclization techniques. Its molecular weight and physicochemical properties, such as solubility and lipophilicity, are critical for its bioavailability and pharmacokinetic profile. These attributes are often discussed in forums and publications related to medicinal chemistry and drug design, where optimizing such parameters is a key challenge.

From an industrial perspective, the compound's scalability and purity are of paramount importance. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to ensure its quality and consistency. Given the rising interest in high-throughput screening and fragment-based drug discovery, CAS No. 1172987-67-5 is often included in compound libraries for screening against various biological targets.

Environmental and safety considerations are also integral to the discussion around this compound. While it is not classified as hazardous, proper handling and storage are recommended to maintain its stability. Researchers and manufacturers adhere to Good Laboratory Practices (GLP) and Green Chemistry principles to minimize waste and ensure sustainable production.

In summary, N-(3-chlorophenyl)-4-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)-1,3-thiazol-2-amine (CAS No. 1172987-67-5) represents a versatile and highly studied compound in modern drug development. Its structural complexity and potential applications in targeted therapy and biochemical assays make it a subject of ongoing research and innovation. As the scientific community continues to explore its mechanisms and derivatives, this compound is likely to remain a focal point in the quest for novel therapeutics.

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